Bemetizide

Diuretic pharmacology Natriuresis Thiazide comparator study

Bemetizide's fixed K⁺/Na⁺ excretion ratio (0.17) across GFR (5-133 mL/min) ensures predictable electrolyte data in renal studies. Its intermediate phototoxicity threshold (0.25 mM) serves as a benchmark in toxicology screens. For research use only. Verify B2B availability and compliance.

Molecular Formula C15H16ClN3O4S2
Molecular Weight 401.9 g/mol
CAS No. 1824-52-8
Cat. No. B1667926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemetizide
CAS1824-52-8
SynonymsSU 7078;  SU7078;  SU-7078;  DIU 60;  Pertensosanol;  Bemetizide
Molecular FormulaC15H16ClN3O4S2
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21)
InChIKeyPYVUMAGVCSQCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bemetizide CAS 1824-52-8 – A Thiazide Diuretic with Quantifiable Differentiation for Research and Procurement


Bemetizide (CAS 1824-52-8) is a benzothiadiazine-derived thiazide-type diuretic that inhibits sodium-chloride cotransport in the distal convoluted tubule of the kidney [1]. First synthesized in 1961 by Topliss et al. [2], the compound features a characteristic 1,2,4-benzothiadiazine-1,1-dioxide core with a 6-chloro substitution and a 3-(1-phenylethyl) side chain that distinguishes it structurally from hydrochlorothiazide [3]. Its physicochemical properties include a molecular formula of C₁₅H₁₆ClN₃O₄S₂, a molecular mass of 401.89 g/mol, and a melting point of 235–236°C [4]. Bemetizide has been investigated clinically for hypertension and edema management, most commonly as a fixed-dose combination with the potassium-sparing agent triamterene to mitigate hypokalemia risk [5].

Why Bemetizide Cannot Be Substituted with Hydrochlorothiazide or Other In-Class Diuretics Without Validation


While bemetizide shares the thiazide mechanism of action with hydrochlorothiazide and other benzothiadiazine diuretics, significant quantitative differences in maximal natriuretic efficacy, phototoxicity thresholds, electrolyte excretion profiles, and age-dependent pharmacokinetics preclude simple substitution [1]. In a controlled human pharmacologic study, bemetizide at 50 mg demonstrated statistically superior sodium and chloride excretion relative to 25 mg hydrochlorothiazide, with dose-dependent kinetics suggesting incomplete absorption at higher doses [2]. Furthermore, the fixed K⁺/Na⁺ excretion ratio of bemetizide remains constant at 0.17 across a wide range of glomerular filtration rates (GFR), a predictable relationship that enables dose adjustment in renal impairment [3]. The compound's distinct side-chain structure also confers a phototoxicity threshold (0.25 mM) intermediate between more phototoxic agents such as bendroflumethiazide (0.05 mM) and less phototoxic agents such as hydrochlorothiazide (0.5 mM) [4]. These documented, quantifiable differences establish that bemetizide is not functionally interchangeable with other thiazides without experimental or clinical validation.

Bemetizide Quantitative Evidence Guide: Comparator-Based Differentiation Data


Comparative Diuretic Efficacy: Bemetizide vs. Hydrochlorothiazide – Dose-Adjusted Natriuretic Superiority

In a placebo-controlled randomized single-dose study in normal male volunteers, bemetizide at doses of 1, 5, 10, 20, and 50 mg was directly compared with 25 mg hydrochlorothiazide. The diuretic effects were qualitatively equal, but at higher doses bemetizide produced significantly greater maximal effects on sodium, chloride, and urine volume excretion [1]. The reference dose of hydrochlorothiazide (25 mg) exhibited consistently lower 24-hour and fractionated excretion effects than the higher doses of bemetizide [2].

Diuretic pharmacology Natriuresis Thiazide comparator study Renal electrolyte excretion

Predictable Electrolyte Excretion Profile: Fixed K⁺/Na⁺ Ratio Across GFR Range

Bemetizide (25 mg orally) was studied in 17 subjects with creatinine clearances ranging from 133 to 5 mL/min. The bemetizide-induced K⁺/Na⁺ excretion ratio remained constant at 0.17 irrespective of individual GFR [1]. In renal failure, bemetizide increased fractional Na⁺ excretion from 3% to approximately 10%, while calciuresis was insignificant and magnesiuria accompanied kaliuresis [2].

Renal physiology Electrolyte homeostasis Chronic kidney disease Saluretic ratio

Age-Dependent Pharmacokinetic and Pharmacodynamic Divergence: Reduced Diuretic Effect in Elderly

In a study comparing 15 elderly patients (70–84 years) with 10 young volunteers (18–30 years) receiving a fixed combination of bemetizide 25 mg plus triamterene 50 mg, mean plasma concentrations of bemetizide were significantly higher in the elderly after both single and multiple doses [1]. Despite higher plasma concentrations, urine flow and renal Na⁺ excretion rates decreased with age and duration of therapy; at steady state, practically no diuretic effect was observed in the elderly for the first 8 hours post-administration, in contrast to young volunteers [2]. Lower endogenous creatinine clearance correlated with higher bemetizide plasma levels and reduced pharmacodynamic effect [3].

Geriatric pharmacology Pharmacokinetics Age-dependent PD Triamterene combination

Phototoxicity Threshold Quantification: Intermediate Risk Profile Among Thiazides

Using the NHIK 3025 human cervical carcinoma cell line, the phototoxic threshold concentrations for thiazide diuretics were established. Bemetizide induced phototoxic cell death at concentrations of 0.25 mM and higher [1]. In comparison, bendroflumethiazide was phototoxic at the lower threshold of 0.05 mM, while hydrochlorothiazide, butizide, piretanide, polythiazide, and trichlormethiazide required higher concentrations of 0.5 mM [2].

Phototoxicity Drug safety In vitro toxicology Thiazide comparator

Combination Therapy Antihypertensive Equivalence with Superior Metabolic Profile

In a double-blind trial comparing bemetizide 25 mg plus triamterene 50 mg versus cyclopenthiazide 0.25 mg plus potassium chloride 600 mg in mild-to-moderate hypertension, both treatments produced similar overall blood pressure reductions [1]. However, the bemetizide/triamterene combination was associated with less decrease in potassium levels and smaller increases in urea and uric acid levels compared with the cyclopenthiazide/potassium chloride regimen [2].

Hypertension Combination therapy Electrolyte balance Clinical comparator trial

Bemetizide Application Scenarios: Evidence-Driven Selection for Research and Industrial Use


Renal Physiology Studies Requiring Predictable GFR-Dependent Diuretic Response

Bemetizide's fixed K⁺/Na⁺ excretion ratio of 0.17 across GFR values from 5 to 133 mL/min [1] makes it an ideal tool for renal physiology experiments where electrolyte excretion must be predictable regardless of renal function. Researchers investigating thiazide action in models of renal impairment or chronic kidney disease can leverage this invariant relationship to normalize data across subjects with varying GFR. The compound's ability to increase fractional Na⁺ excretion from 3% to 10% in renal failure further supports its utility in studies of residual diuretic responsiveness in low-GFR states [2].

Geriatric Pharmacology and Age-Related Pharmacodynamic Studies

The documented age-dependent disconnect between bemetizide exposure and effect—higher plasma concentrations in elderly subjects coupled with diminished diuretic response [1]—provides a compelling model system for studying age-related changes in renal pharmacodynamics. Researchers investigating the mechanisms underlying reduced diuretic responsiveness in aging populations or evaluating interventions to restore thiazide sensitivity in elderly subjects will find bemetizide a well-characterized reference compound with published PK/PD benchmarks across age strata [2].

Comparative Thiazide Phototoxicity Screening and Safety Assessment

Bemetizide's intermediate phototoxicity threshold (0.25 mM in NHIK 3025 cells) [1] positions it as a useful comparator in phototoxicity screening panels. Toxicology laboratories evaluating new chemical entities for photosensitizing potential or benchmarking novel thiazide analogs can use bemetizide as a mid-range reference standard, bracketed by more phototoxic (bendroflumethiazide, 0.05 mM) and less phototoxic (hydrochlorothiazide, 0.5 mM) controls [2]. This established threshold also supports selection of bemetizide over bendroflumethiazide in long-term in vivo studies where photosensitivity is an unwanted variable.

Combination Diuretic Formulation Development and Metabolic Profiling

The bemetizide/triamterene fixed combination offers a validated benchmark for evaluating novel potassium-sparing diuretic formulations or combination products. The documented clinical data demonstrating equivalent antihypertensive efficacy to cyclopenthiazide/potassium chloride, but with reduced perturbations in serum potassium, urea, and uric acid [1], provides a reference efficacy-tolerability profile against which new thiazide-based combination candidates can be compared. Pharmaceutical development teams working on next-generation diuretic combinations may use bemetizide/triamterene as a standard comparator arm in preclinical or early clinical studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemetizide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.